molecular formula C17H25N3O4 B2582972 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid CAS No. 1603908-76-4

4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid

Cat. No.: B2582972
CAS No.: 1603908-76-4
M. Wt: 335.404
InChI Key: LFJVNDKJOANBAS-UHFFFAOYSA-N
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Description

4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a carboxylic acid group. The compound is often used in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the formation of the pyrimidine ring through cyclization reactions. The carboxylic acid group is then introduced via carboxylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrimidine derivatives, such as:

Uniqueness

What sets 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid apart is its combination of functional groups, which provides unique reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable tool in various research fields .

Properties

IUPAC Name

2,4-dimethyl-6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-10-13(15(21)22)14(19-11(2)18-10)12-6-8-20(9-7-12)16(23)24-17(3,4)5/h12H,6-9H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJVNDKJOANBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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